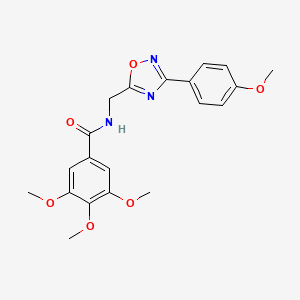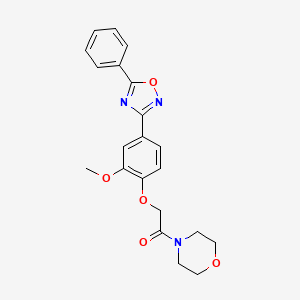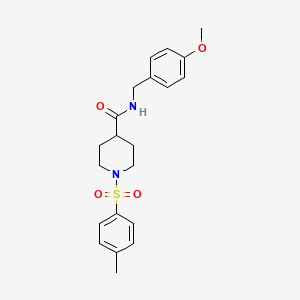
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is a chemical compound that belongs to the imidazolidinone family. It is a synthetic molecule that has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The exact mechanism of action of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its unique properties and potential applications in medicinal chemistry. It is a synthetic molecule that can be easily synthesized and purified. However, the limitations of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. These include:
1. Further studies to understand its mechanism of action and potential applications in medicinal chemistry.
2. Studies to evaluate its safety and toxicity in animal models and humans.
3. Development of new synthetic methods for the production of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one.
4. Studies to evaluate its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
5. Development of new analogs and derivatives of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one with improved properties and potential applications in medicinal chemistry.
合成方法
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one can be synthesized using a multi-step reaction process. The first step involves the condensation of benzylamine and p-tolualdehyde to form N-benzylidene-p-toluidine. The second step involves the reaction of N-benzylidene-p-toluidine with 4-methylbenzaldehyde to form (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. The final product can be purified using column chromatography or recrystallization.
科学研究应用
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-benzyl-2-(4-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-19-8-12-21(13-9-19)16-26-28-24(29)18-27(17-22-6-4-3-5-7-22)25(28)23-14-10-20(2)11-15-23/h3-16,25H,17-18H2,1-2H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFGLZAUQOOAD-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


